2-(Thian-4-ylidene)acetic acid
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Overview
Description
2-(Thian-4-ylidene)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains a thienylidene group and a carboxylic acid group. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Scientific Research Applications
Medicinal Chemistry Applications
Analgesic and Anti-inflammatory Properties : Derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which share structural similarities with 2-(Thian-4-ylidene)acetic acid, have been synthesized and found to exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds serve as intermediates for further synthesis of amides, hydrazides, ilidenhidrazides, and bicyclic structures, indicating their potential in developing new therapeutic agents (Salionov, 2015).
Antibacterial Activity : Research into (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives incorporating thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties has demonstrated antibacterial activity predominantly against Gram-positive bacterial strains. This suggests the potential use of these derivatives in addressing bacterial infections (Trotsko et al., 2018).
Materials Science Applications
Corrosion Inhibition : The derivative [(2-pyridin-4-ylethyl)thio]acetic acid has been studied for its effectiveness as a corrosion inhibitor for steel in sulphuric acid solutions, showcasing the protective capabilities of such compounds in industrial applications (Bouklah et al., 2005).
Electrochemical Sensor for DNA Hybridization : Utilizing poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for electrochemical hybridization sensors demonstrates the versatility of 2-(Thian-4-ylidene)acetic acid derivatives in creating sensitive and specific biosensors (Cha et al., 2003).
Catalysis and Chemical Synthesis Applications
Synthesis of Acetic Acid : A novel route for acetic acid production from CO2, methanol, and H2 utilizing Ru–Rh bimetallic catalysts highlights the role of 2-(Thian-4-ylidene)acetic acid derivatives in catalytic processes, presenting a significant advancement in synthetic chemistry and CO2 transformation (Qian et al., 2016).
Biocatalysis for Antioxidant Synthesis : The use of p-hydroxyphenylacetate 3-hydroxylase for synthesizing trihydroxyphenolic acids such as 3,4,5-trihydroxycinnamic acid from simpler phenolic compounds demonstrates the potential of enzyme catalysis in producing compounds with significant antioxidant properties, indicating a possible application in medicinal chemistry (Dhammaraj et al., 2015).
properties
IUPAC Name |
2-(thian-4-ylidene)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c8-7(9)5-6-1-3-10-4-2-6/h5H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMLQSZVPYRADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thian-4-ylidene)acetic acid |
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